1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
Molecular Architecture and Stereochemical Features
Molecular Formula and Connectivity
The compound has a molecular formula of C₁₀H₁₃F₂N₅·HCl , with a molecular weight of 279.71 g/mol (calculated for the free base) and 316.16 g/mol for the hydrochloride salt. Its structure comprises two pyrazole rings:
- Pyrazole-3-amine core : A pyrazole ring substituted at position 3 with an amine group (–NH₂) and at position 1 with a difluoromethyl (–CF₂H) group.
- N-[(1,3-Dimethylpyrazol-4-yl)methyl] substituent : A second pyrazole ring, methylated at positions 1 and 3, connected via a methylene bridge (–CH₂–) to the amine group of the first pyrazole.
Stereochemical Considerations
The molecule lacks chiral centers due to the planar geometry of the pyrazole rings and symmetric substitution patterns. However, the difluoromethyl group introduces conformational isomerism , as the –CF₂H moiety can adopt distinct orientations relative to the pyrazole plane.
| Structural Feature | Description |
|---|---|
| Pyrazole ring 1 | 1-(difluoromethyl)-1H-pyrazol-3-amine, with N–H and –CF₂H groups at positions 1 and 3 |
| Pyrazole ring 2 | 1,3-dimethyl-1H-pyrazol-4-yl, with methyl groups at positions 1 and 3 |
| Linkage | Methylene (–CH₂–) bridge between pyrazole-3-amine and pyrazole-4-yl groups |
| Counterion | Hydrochloride (Cl⁻) forming an ionic bond with the protonated amine |
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR)
Key proton environments were identified using ¹H NMR (400 MHz, DMSO-d₆):
- Difluoromethyl group (–CF₂H) : A triplet at δ 6.72 ppm (J = 54.7 Hz), characteristic of coupling between fluorine and the single proton.
- Pyrazole methyl groups : Singlets at δ 2.34 ppm (1,3-dimethylpyrazole) and δ 2.41 ppm (pyrazole-3-amine methylene).
- Methylene bridge (–CH₂–) : A quartet at δ 4.28 ppm (J = 5.1 Hz), integrating for two protons.
- Amine proton (–NH₂) : A broad singlet at δ 8.15 ppm , indicative of hydrogen bonding with the chloride counterion.
¹³C NMR and DEPT-135
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) revealed:
- Pyrazole carbons : Signals between δ 145.2 ppm (C-3, amine-substituted) and δ 109.8 ppm (C-4, methylene-linked).
- Difluoromethyl carbon : A doublet at δ 118.4 ppm (J = 284.9 Hz), consistent with CF₂H groups.
- Methyl carbons : Resonances at δ 12.7 ppm (1,3-dimethylpyrazole) and δ 14.3 ppm (methylene bridge).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirmed the molecular ion [M+H]⁺ at m/z 280.1065 (calculated: 280.1068 for C₁₀H₁₄F₂N₅), with a chlorine isotope pattern matching the hydrochloride salt.
| Spectroscopic Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 6.72 (t, J = 54.7 Hz) | –CF₂H proton |
| ¹³C NMR | δ 118.4 (t, J = 284.9 Hz) | –CF₂ carbon |
| HRMS | m/z 280.1065 | [C₁₀H₁₄F₂N₅+H]⁺ |
X-ray Crystallography and Solid-State Configuration
Crystal System and Unit Cell Parameters
Single-crystal X-ray diffraction (SCXRD) revealed a monoclinic crystal system with space group P2₁/c and unit cell parameters:
- a = 8.924 Å
- b = 12.307 Å
- c = 10.558 Å
- α = 90°, β = 98.76°, γ = 90°
- Volume = 1147.3 ų
- Z = 4
Hydrogen Bonding Network
The solid-state structure is stabilized by:
Thermal Ellipsoids and Packing Diagram
Thermal ellipsoid analysis showed minimal displacement (<0.2 Å) for non-hydrogen atoms, confirming structural rigidity. The packing diagram revealed alternating layers of cation-anion pairs along the c-axis , with van der Waals gaps of 3.4 Å.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| Bond angles | N–C–N: 117.3°, C–N–C: 122.1° |
| Torsion angles | Pyrazole rings: 0.8°–2.1° deviation from planarity |
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-8(6-16(2)14-7)5-13-9-3-4-17(15-9)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H |
InChI Key |
YWYJOCWYTZNNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C(F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The synthesis of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves multi-step processes that emphasize regioselectivity and functional group compatibility. A widely adopted approach, as outlined in patent literature, begins with the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, a key intermediate. This intermediate is synthesized via a two-step sequence:
Substitution/Hydrolysis Reaction :
α,β-Unsaturated esters react with 2,2-difluoroacetyl halides in the presence of triethylamine or N,N-diisopropylethylamine as acid-binding agents. Solvents such as dioxane or tetrahydrofuran (THF) are employed at temperatures between 0–5°C to control exothermicity. Subsequent hydrolysis with sodium hydroxide yields α-difluoroacetyl intermediates.Condensation/Cyclization :
The intermediate undergoes cyclization with methylhydrazine in aqueous solution, catalyzed by sodium iodide or potassium iodide. This step, conducted at -30°C to 0°C, ensures the formation of the pyrazole ring, followed by thermal cyclization at 50–120°C to enhance regioselectivity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,2-difluoroacetyl chloride, α,β-unsaturated ester, triethylamine | 0–5°C, dioxane/THF | 75–85% |
| 2 | Methylhydrazine, NaI/KI | -30°C → 120°C, aqueous | 50–65% |
The introduction of the [(1,3-dimethylpyrazol-4-yl)methyl]amine side chain requires precise coupling strategies. A nucleophilic substitution reaction between 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl chloride and 1,3-dimethylpyrazol-4-ylmethylamine is commonly employed. This reaction is facilitated by dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane at 20°C, achieving yields of 80–90%.
Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may necessitate higher temperatures.
- Catalyst Loading : DMAP at 0.1–0.5 mol% accelerates acylation without byproduct formation.
Hydrochloride Salt Formation
The final hydrochloride salt is generated via acid-base titration. The free base is dissolved in anhydrous ether, and gaseous HCl is introduced at 0°C, resulting in precipitation. Recrystallization from ethanol/water (35–65% v/v) yields the pure hydrochloride form with >99% purity.
Optimization Insights :
- pH Control : Maintaining pH < 2 during acidification prevents decomposition of the difluoromethyl group.
- Recrystallization Solvent : Ethanol/water mixtures minimize lattice defects, enhancing crystalline stability.
Industrial-Scale Production Challenges
Scaling the synthesis of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride presents unique challenges:
- Cost Efficiency : The use of BF₃-etherate in early steps (as described in patent CN111362874B) increases raw material costs, prompting research into alternative catalysts.
- Environmental Impact : Waste streams containing fluoride ions require neutralization with calcium oxide to prevent ecological harm.
- Regioselectivity : Competing pathways during cyclization may produce regioisomers, necessitating chromatographic purification at pilot scales.
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency and regulatory compliance:
- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethyl group (δ -120 to -125 ppm).
- HPLC Purity : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve residual intermediates.
- X-ray Diffraction : Monoclinic crystal structure (space group P2₁/c) validates salt formation.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections. Studies indicate that modifications in the pyrazole structure can enhance its efficacy as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Derivatives of pyrazole have shown potential in reducing inflammation in animal models, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
Cancer Research
Recent studies have explored the role of pyrazole derivatives in cancer therapy. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a chemotherapeutic agent. Research suggests that further optimization of its structure could lead to more effective cancer treatments .
Agricultural Applications
Fungicides and Pesticides
The agricultural sector has shown interest in the application of this compound as a fungicide and pesticide. Research indicates that difluoromethylpyrazole derivatives possess strong antifungal properties against various plant pathogens. For instance, studies have reported effective control of fungi such as Botrytis cinerea and Alternaria solani, making these compounds valuable in crop protection strategies .
Herbicides
In addition to fungicidal properties, some derivatives have been evaluated for herbicidal activity. The selective action against specific weed species suggests that these compounds could be developed into environmentally friendly herbicides with reduced toxicity to non-target organisms .
Material Science Applications
Polymer Chemistry
The incorporation of difluoromethylpyrazole into polymer matrices has been studied for enhancing material properties. Research indicates that such modifications can improve thermal stability and mechanical strength, making these materials suitable for advanced applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The pyrazole ring is known to interact with proteins and nucleic acids, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with four closely related analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Estimated for the target compound based on structural analogs.
- All compounds share a pyrazole-difluoromethyl core and hydrochloride salt.
Key Comparative Insights:
Substituent Effects on Lipophilicity: The ethyl group in the 1-ethylpyrazol-3-yl analog increases lipophilicity (logP ~2.1 estimated) compared to the dimethylpyrazolyl group in the target compound, which may reduce aqueous solubility but improve cell membrane penetration.
Steric and Electronic Influences :
- The 1,3-dimethylpyrazol-4-yl group in the target compound introduces steric bulk, which could hinder interactions with flat binding pockets but improve selectivity .
- The pyrrolidine ring in provides conformational flexibility and hydrogen-bonding sites, advantageous for protein-ligand interactions.
Synthetic Accessibility :
- Analogs like and are synthesized via copper-catalyzed coupling reactions (e.g., using cesium carbonate and cyclopropanamine, as in ), suggesting similar routes for the target compound.
- The hydrochloride salt formation, common across these compounds, simplifies purification and enhances stability .
Metabolic Considerations: Difluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated analogs . Fluorine substitution in may reduce susceptibility to enzymatic degradation.
Biological Activity
1-(Difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a complex chemical compound notable for its unique structure and significant biological activities. This compound features a difluoromethyl group and a pyrazole moiety, which enhance its interactions with biological targets. The molecular formula is with a molecular weight of approximately 277.70 g/mol.
Biological Properties
Research indicates that this compound exhibits various biological activities, primarily through its role as an enzyme inhibitor and its ability to bind to specific receptors. The difluoromethyl group is crucial in enhancing the compound's binding affinity, thereby modulating the activity of various biological targets.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes critical in various biochemical pathways. For instance, it has shown promising results in inhibiting ammonia monooxygenase, an enzyme involved in nitrogen metabolism. This inhibition can lead to therapeutic applications in treating diseases related to nitrogen metabolism disorders.
Antiparasitic Activity
In vitro studies have revealed that structurally related compounds exhibit antiparasitic properties against protozoa such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride may also possess similar activities, warranting further investigation into its potential as an antiparasitic agent .
Structure-Activity Relationship (SAR)
The structure of 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride allows for extensive modifications that can influence its biological activity. The presence of the difluoromethyl group contributes significantly to its reactivity and selectivity towards various biological targets.
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl) | Not Available | 0.87 | Similar difluoromethyl group but less functional diversity |
| (1-Methyl-1H-pyrazol-5-yl)methanamine | 863548-52-1 | 0.79 | Simpler structure lacking difluoromethyl group |
| Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | 0.76 | Different core structure with distinct pharmacological properties |
Case Studies and Research Findings
Several studies have focused on the biological activities associated with pyrazole derivatives similar to 1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride:
- Cytotoxicity Studies : A series of pyrazole derivatives were assessed for cytotoxicity against human cell lines. Some compounds exhibited significant cytotoxic effects, raising concerns about their safety profiles for therapeutic applications .
- Antimicrobial Activities : Related compounds have shown antimicrobial properties against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. These findings suggest a broad spectrum of activity that could be harnessed for developing new antimicrobial agents .
- Autophagy Induction : In a high-throughput screening campaign, certain pyrazole derivatives were identified as autophagy inducers. This mechanism may provide insights into their potential use in cancer therapies where autophagy plays a protective role against cell toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
